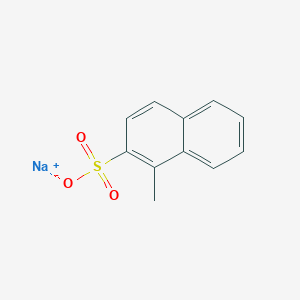

Sodium 1-methyl-2-naphthalenesulfonate

Description

Sodium 1-methyl-2-naphthalenesulfonate is an aromatic sulfonate characterized by a methyl substituent at the 1-position and a sulfonate (-SO₃⁻Na⁺) group at the 2-position of the naphthalene ring. This structural configuration confers distinct physicochemical properties, including enhanced water solubility due to the hydrophilic sulfonate group and steric effects from the methyl group. Such properties make it valuable in industrial applications such as surfactants, dispersants, and intermediates in organic synthesis.

Properties

CAS No. |

5158-43-0 |

|---|---|

Molecular Formula |

C11H9NaO3S |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

sodium;1-methylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C11H10O3S.Na/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

JJSUYDLNXJDSNM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation

- The sulfonation reaction involves treating 1-methylnaphthalene with concentrated sulfuric acid or sulfur trioxide gas at elevated temperatures (typically 120–180 °C).

- Anhydrous sodium sulfate is often added as an auxiliary agent to improve sulfonation efficiency and control acidity.

- The molar ratio of sulfuric acid to naphthalene is maintained between 0.7 to 1.05, with sodium sulfate added at 5–40% relative to sulfuric acid.

- Reaction time ranges from 2.5 to 3.5 hours under normal pressure with continuous stirring to ensure complete sulfonation.

- The sulfonation produces 1-methyl-2-naphthalenesulfonic acid as the main product.

Removal of Excess Reactants and Byproducts

- After sulfonation, the reaction mixture is subjected to a "blowing" step where nitrogen or compressed air is passed through at 150–180 °C to remove unreacted naphthalene and sulfur trioxide.

- This step helps purify the sulfonic acid intermediate and reduces impurities.

Purification and Isolation

- The neutralized mixture is cooled, and the sodium salt crystallizes out.

- The crystals are separated by filtration, washed to remove residual impurities, and dried.

- Additional purification may include recrystallization from ethanol/water mixtures to achieve high purity (>99%).

Process Optimization and Improvements

- Adding anhydrous sodium sulfate during sulfonation improves sulfuric acid utilization efficiency, reducing total acidity and minimizing neutralization mother liquor volume, which enhances yield.

- Preheating sodium sulfate before addition ensures uniform distribution and reaction efficiency.

- Controlling reaction temperature and vacuum during neutralization optimizes product quality and reduces environmental emissions.

- Recycling neutralization mother liquor in subsequent batches improves resource utilization and lowers waste.

Comparative Data Table of Key Process Parameters

| Process Step | Parameter | Typical Range/Value | Effect on Product/Process |

|---|---|---|---|

| Sulfonation | Temperature | 160–170 °C | Higher temp increases sulfonation rate |

| Sulfuric acid:naphthalene molar ratio | 0.7–1.05:1 | Controls sulfonation completeness | |

| Sodium sulfate addition | 5–40% (w/w relative to H2SO4) | Improves acid utilization, reduces byproducts | |

| Reaction time | 2.5–3.5 hours | Ensures full sulfonation | |

| Blowing | Temperature | 150–180 °C | Removes unreacted naphthalene and SO3 |

| Neutralization | Temperature | 85–95 °C | Optimal for neutralization reaction |

| Vacuum degree | ≥ -0.053 MPa | Enhances reaction efficiency and reduces emissions | |

| Liquid-solid ratio | 2:1 to 3:1 | Controls crystallization and yield | |

| Purification | Recrystallization solvent | Ethanol/water (50:50 vol/vol) | Achieves high purity (>99%) |

Research Findings and Industrial Relevance

- Patents from Chinese inventors (CN1557807A, CN101372466A/B) describe improved sulfonation and neutralization processes that maximize sulfuric acid utilization (~45%) and minimize waste streams.

- The use of anhydrous sodium sulfate as an additive during sulfonation is a key innovation to improve yield and reduce environmental impact.

- Neutralization with sodium sulfite solution under controlled vacuum and temperature conditions leads to high-quality sodium salt crystals with minimal impurities.

- Research on related naphthalenesulfonate salts confirms that careful control of reaction conditions and purification steps is essential for obtaining high-purity products suitable for further chemical applications.

- The process is scalable and economically viable, with reduced costs due to improved raw material utilization and waste minimization.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-2-naphthalenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it back to the corresponding naphthalene derivative.

Substitution: It can participate in electrophilic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions include various sulfone and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Surfactant Properties

Sodium 1-methyl-2-naphthalenesulfonate exhibits excellent surfactant properties, making it useful in various industrial applications. Its amphiphilic nature allows it to reduce surface tension in aqueous solutions, which is beneficial in:

- Detergency : It is used in cleaning products due to its ability to emulsify oils and disperse dirt.

- Emulsification : In food and cosmetic formulations, it helps stabilize emulsions, ensuring that oil and water phases remain mixed.

Drug Formulation

The compound plays a significant role as an excipient in pharmaceutical formulations. Its applications include:

- Solubilization : this compound can enhance the solubility of poorly soluble drugs, facilitating better absorption and bioavailability.

- Stabilization : It helps maintain the stability of drug formulations by preventing aggregation of active pharmaceutical ingredients.

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various reactions:

- Nucleophilic Substitution Reactions : It can act as a nucleophile or electrophile in synthetic pathways, particularly in the synthesis of complex organic molecules.

- Catalysis : The compound has been explored as a catalyst in several chemical reactions, including the synthesis of sulfonamides and other sulfonated compounds.

Case Study 1: Surfactant Performance

A study investigated the surfactant performance of this compound compared to traditional surfactants. Results showed that it provided superior emulsification stability and reduced surface tension more effectively than some commonly used surfactants. This finding suggests its potential for use in high-performance cleaning products.

Case Study 2: Drug Delivery Systems

Research published in pharmaceutical journals highlighted the use of this compound as an excipient in formulating nanoparticles for drug delivery. The compound improved the encapsulation efficiency of hydrophobic drugs and enhanced their release profiles, indicating its effectiveness in developing novel drug delivery systems.

Case Study 3: Organic Synthesis Applications

In a recent publication, this compound was utilized in a multi-step synthesis involving nucleophilic aromatic substitution. The study demonstrated that using this compound increased reaction yields and selectivity for desired products, showcasing its utility in synthetic organic chemistry.

Data Summary Table

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Surfactant | Cleaning products, emulsions | Reduces surface tension, stabilizes mixtures |

| Drug Formulation | Solubilization, stabilization | Enhances bioavailability |

| Organic Synthesis | Reagent for nucleophilic substitutions | Increases yield and selectivity |

Mechanism of Action

The mechanism of action of sodium 1-methyl-2-naphthalenesulfonate is primarily based on its ability to interact with various molecular targets. The sulfonate group allows it to form strong ionic interactions with positively charged species, making it effective in binding to proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Substituent Position : The methyl group at the 1-position in this compound introduces steric hindrance, reducing reactivity in electrophilic substitution compared to 1-naphthol-2-sulphonate, which has a hydroxyl group at the 1-position .

- Functional Group Influence: Sodium 2-naphthylamine-7-sulfonate’s amino group at the 7-position enhances solubility in polar solvents and reactivity in azo dye synthesis, unlike the methyl group in the target compound .

Industrial and Environmental Considerations

- Polymer vs. Monomer: Sodium polynaphthalene sulfonate, a polymer, exhibits superior dispersant properties in cement compared to monomeric sulfonates due to its higher molecular weight and branching .

- Hazard Profiles : Sodium 2-methylprop-2-ene-1-sulphonate and sodium naphthalene-2-sulphonate are classified as low hazard under CLP regulations, whereas polynaphthalene sulfonates require EPA risk assessments for environmental persistence .

Purification and Stability

- 1-Naphthol-2-sulphonate requires multiple recrystallizations to achieve >99% purity, whereas commercial sodium naphthalene-2-sulphonate shows minimal impurities without extensive purification .

Q & A

Q. What are the key physicochemical properties of Sodium 1-methyl-2-naphthalenesulfonate critical for experimental design?

this compound (CAS 26264-58-4) has a molecular formula of C₁₁H₉NaO₃S and a molecular weight of 244.24 g/mol . Its high solubility in aqueous and polar solvents makes it suitable for reactions in hydrophilic environments. Stability under standard laboratory conditions (room temperature, neutral pH) is supported by its lack of classification under CLP hazard criteria . Key properties to verify experimentally include:

- Solubility profile : Test in water, methanol, and dimethyl sulfoxide (DMSO) using gravimetric analysis.

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH sensitivity : Monitor stability across pH 2–12 via UV-Vis spectroscopy.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While the compound is not classified as hazardous under CLP regulations , standard precautions apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks during weighing or dissolution.

- Store in a cool, dry environment away from strong oxidizers.

- Dispose of waste via approved chemical waste protocols, as sulfonates may persist in aquatic systems .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve >95% purity?

Synthesis optimization involves:

- Reaction stoichiometry : Adjust molar ratios of naphthalene derivatives and sulfonating agents (e.g., chlorosulfonic acid) to minimize byproducts.

- Purification : Use recrystallization in ethanol-water mixtures or column chromatography with silica gel (eluent: chloroform/methanol 9:1) .

- Quality control : Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) or titration (e.g., ion-exchange methods) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Identify substitution patterns on the naphthalene ring (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- FT-IR : Confirm sulfonate group presence via S=O asymmetric stretching (~1180–1200 cm⁻¹) and symmetric stretching (~1040–1060 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Detect molecular ion peaks ([M-Na]⁻ at m/z 221) and fragmentation patterns .

Q. How does the sulfonate group in this compound influence its reactivity in nucleophilic substitution reactions?

The sulfonate group acts as a strong electron-withdrawing group , directing electrophilic attacks to the naphthalene ring’s α-position.

- Reactivity modulation : Compare reaction rates with non-sulfonated analogs using kinetic studies (e.g., SN2 reactions with alkyl halides).

- Leaving group potential : Assess displacement reactions (e.g., hydrolysis under acidic/basic conditions) via LC-MS monitoring .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .

- Statistical design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stirring rate).

- Standardized workup : Employ automated crystallization systems to ensure consistent particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.